Phthalic-13C6 Acid
Description
Phthalic-13C6 Acid (CAS: 1313734-99-4) is a stable isotope-labeled derivative of phthalic acid, where six carbon atoms are replaced with the non-radioactive ¹³C isotope. This compound is synthesized for advanced research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic pathway tracing, due to its isotopic purity (99 atom % ¹³C) and high chemical stability . It serves as a critical tool in pharmaceutical and chemical studies, enabling precise tracking of molecular interactions and degradation pathways without radiological hazards. Suppliers such as Hubei Guoyun Furui Technology and TRC (Toronto Research Chemicals) provide this compound under stringent quality standards, ensuring compatibility with pharmacopeial guidelines (e.g., USP, EP) .
Properties
CAS No. |
1313734-99-4 |
|---|---|
Molecular Formula |
C₂¹³C₆H₆O₄ |
Molecular Weight |
172.09 |
Synonyms |
1,2-Benzene-1,2,3,4,5,6-13C6-dicarboxylic Acid; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalic-13C6 Acid can be synthesized through the oxidation of naphthalene or ortho-xylene, followed by hydrolysis of the resulting phthalic anhydride . The reaction typically involves the use of potassium permanganate or potassium dichromate as oxidizing agents under acidic conditions .
Industrial Production Methods
In an industrial setting, this compound is produced by the catalytic oxidation of naphthalene or ortho-xylene to phthalic anhydride, which is then hydrolyzed to yield this compound . This process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phthalic-13C6 Acid undergoes typical reactions of carboxylic acids and aromatic compounds. These include:
Oxidation: Conversion to phthalic anhydride at elevated temperatures.
Reduction: Reduction with sodium amalgam to form 1,3-cyclohexadiene derivatives.
Substitution: Aromatic substitution reactions, although the presence of carboxylic groups makes further functionalization challenging.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, potassium dichromate.
Reducing Agents: Sodium amalgam.
Catalysts: Sulfuric acid for esterification reactions.
Major Products
Phthalic Anhydride: Formed by dehydration of this compound.
Phthalate Esters: Formed by esterification with alcohols.
Scientific Research Applications
Phthalic-13C6 Acid is widely used in various fields of scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to track drug metabolism and distribution.
Industry: Applied in the production of plasticizers and other industrial chemicals.
Mechanism of Action
Phthalic-13C6 Acid exerts its effects primarily through its interaction with various molecular targets. It binds to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and retinoic acid receptors (RXRs), modulating the transcription of target genes involved in lipid metabolism and cellular differentiation . This interaction influences various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Phthalic-13C6 Acid vs. Phthalic-13C6 Anhydride
Phthalic-13C6 Anhydride (CAS: 1173019-01-6) shares the same isotopic labeling pattern but differs in functional groups. While the acid form contains two carboxylic acid groups (-COOH), the anhydride features a cyclic oxygen bridge, enhancing its reactivity in polymerization and esterification reactions .
The anhydride’s utility in industrial synthesis contrasts with the acid’s role in analytical biochemistry.
This compound vs. cis-Aconitic-13C6 Acid
cis-Aconitic-13C6 Acid (Product No. 747246) is a tricarboxylic acid labeled at six positions. Unlike the aromatic phthalic acid, cis-aconitic acid participates in the citric acid cycle, making its ¹³C-labeled form essential for studying mitochondrial metabolism .
| Property | This compound | cis-Aconitic-13C6 Acid |
|---|---|---|
| Molecular Formula | ¹³C₆H₆O₄ | ¹³C₆H₆O₆ |
| Structural Class | Aromatic dicarboxylic acid | Aliphatic tricarboxylic acid |
| Research Focus | Chemical intermediates | Metabolic flux analysis |
| Isotopic Purity | 99 atom % ¹³C | 99 atom % ¹³C |
The divergent structures dictate their roles: phthalic acid derivatives are used in material science, while aconitic acid is pivotal in biochemistry.
This compound vs. Palmitoleic-13C16 Acid
Palmitoleic-13C16 Acid (Product No. 724173) is a ¹³C-labeled unsaturated fatty acid. Its linear hydrocarbon chain contrasts sharply with phthalic acid’s planar aromatic ring, enabling studies on lipid metabolism and membrane dynamics .
| Property | This compound | Palmitoleic-13C16 Acid |
|---|---|---|
| Molecular Formula | ¹³C₆H₆O₄ | ¹³C₁₆H₃₀O₂ |
| Functional Groups | Two -COOH groups | One -COOH group, double bond |
| Application | Chemical synthesis | Lipidomics, nutrition studies |
The extended carbon chain in palmitoleic acid highlights the versatility of ¹³C labeling across diverse molecular classes.
Market and Supplier Landscape
The compound is distributed globally, with key suppliers catering to pharmaceutical giants and academic institutions. For example:
Q & A
Q. What are the key considerations for synthesizing and characterizing Phthalic-13C6 Acid in isotopic labeling studies?
Methodological Answer: Synthesis of Phthalic-13C6 Acid requires precise isotopic incorporation (e.g., via carboxylation reactions with <sup>13</sup>C-enriched precursors). Characterization should include nuclear magnetic resonance (NMR) to confirm <sup>13</sup>C incorporation at all six positions and mass spectrometry (MS) to verify isotopic purity (>99% <sup>13</sup>C). Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalyst) and cross-validating results with independent techniques like FT-IR .
Q. How can researchers verify the purity and isotopic enrichment of this compound using analytical techniques?
Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) coupled with isotope ratio analysis is critical. For purity, use high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Isotopic enrichment is quantified via mass spectral fragmentation patterns, comparing <sup>13</sup>C/<sup>12</sup>C ratios against unlabeled standards. Cross-check with elemental analysis (EA) to confirm carbon content deviations ≤0.3% .
Q. What storage and handling protocols are essential for maintaining this compound stability in long-term studies?
Methodological Answer: Store at +20°C in airtight, light-resistant containers to prevent isotopic exchange or degradation. Use desiccants to minimize moisture absorption, which can alter isotopic ratios. Pre-weigh aliquots under inert gas (e.g., argon) to avoid repeated exposure to atmospheric conditions .
Q. How should researchers conduct a literature review to identify gaps in this compound applications?
Methodological Answer: Use specialized databases like SciFinder and Web of Science with filters for isotopic labeling, metabolic tracing, or tracer kinetics. Prioritize peer-reviewed journals (e.g., Analytical Chemistry) and review articles. Apply search terms: "phthalic acid AND carbon-13 AND (isotopic tracer OR metabolic flux)" to exclude non-academic sources .
Q. What steps ensure experimental reproducibility when using this compound as a reference standard?
Methodological Answer: Document batch-specific isotopic enrichment certificates and purity assays. Include negative controls (unlabeled phthalic acid) to baseline instrumental noise. Validate protocols via inter-laboratory comparisons and adhere to ICH guidelines for pharmaceutical traceability (e.g., Q8(R2)) .
Advanced Research Questions
Q. How do isotopic effects of <sup>13</sup>C influence experimental design in metabolic flux analysis using this compound?
Methodological Answer: Account for kinetic isotope effects (KIE) in enzyme-mediated reactions, which may alter reaction rates by 1–5%. Use computational modeling (e.g., isotopic non-stationary metabolic flux analysis) to adjust for <sup>13</sup>C-induced mass shifts in MS data. Validate with parallel experiments using <sup>12</sup>C analogs .
Q. How can researchers resolve contradictions in data from this compound tracer studies when different analytical platforms yield conflicting results?
Methodological Answer: Perform orthogonal validation: Compare LC-MS data with NMR isotopomer distributions. Identify platform-specific biases (e.g., ionization efficiency in MS) and normalize results using internal standards. Apply statistical frameworks (ANOVA with post-hoc tests) to quantify variability sources .
Q. What strategies optimize this compound’s use in <sup>13</sup>C metabolic flux analysis (<sup>13</sup>C-MFA) of microbial systems?
Methodological Answer: Design pulse-chase experiments with controlled dosing to avoid isotopic dilution. Use genome-scale metabolic models (GEMs) to map <sup>13</sup>C incorporation into central carbon pathways. Validate with extracellular flux analysis (Seahorse) and adjust for anapleurotic reactions .
Q. How should method validation be structured for novel applications of this compound in environmental tracer studies?
Methodological Answer: Follow ICH S6(R1) guidelines for specificity, accuracy, and precision. Test recovery rates in spiked environmental matrices (soil, water). Use calibration curves with ≤15% RSD for linearity and perform stability tests under varying pH/temperature conditions .
Q. What computational tools integrate this compound-derived data into metabolic network models?
Methodological Answer: Employ tools like INCA (Isotopomer Network Compartmental Analysis) or OpenFLUX for <sup>13</sup>C-MFA. Input MS/MS fragmentation patterns and optimize flux distributions via least-squares regression. Cross-validate with <sup>13</sup>C-labeling simulations in COPASI .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
